3,4-Difluoro-N-(4-fluorobenzyl)aniline
Overview
Description
3,4-Difluoro-N-(4-fluorobenzyl)aniline: is an organic compound with the molecular formula C13H10F3N. It is characterized by the presence of three fluorine atoms and an aniline group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: This method involves the coupling of 3,4-difluorobenzonitrile with 4-fluorobenzylboronic acid in the presence of a palladium catalyst.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 3,4-difluoronitrobenzene with 4-fluorobenzylamine.
Industrial Production Methods: Industrial production often employs the Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Difluoro-N-(4-fluorobenzyl)aniline can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: It can be reduced to form amines, which are useful intermediates in various chemical processes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,4-Difluoro-N-(4-fluorobenzyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of fluorinated anilines with biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of various biochemical pathways .
Comparison with Similar Compounds
3,4-Difluoronitrobenzene: Used in the synthesis of xanthones and acridones.
1,4-Difluorobenzene: Commonly used in organic synthesis and material science.
3,4-Difluorobenzonitrile: An important intermediate in the synthesis of various organic compounds.
Uniqueness: 3,4-Difluoro-N-(4-fluorobenzyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3,4-difluoro-N-[(4-fluorophenyl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCVGMWQHRAALC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.